molecular formula C18H24ClNO2 B117833 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride CAS No. 6027-00-5

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride

Cat. No.: B117833
CAS No.: 6027-00-5
M. Wt: 321.8 g/mol
InChI Key: ZLOMYDCFJHNHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylbenzyl group, and a dimethylammonium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride typically involves the reaction of p-methoxybenzyl chloride with dimethylaminoethanol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phenylbenzyl group can be reduced to form the corresponding alkane.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).

Major Products Formed

    Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.

    Reduction: Formation of p-methoxyphenylmethane.

    Substitution: Formation of corresponding hydroxide or acetate derivatives.

Scientific Research Applications

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl dimethyl ammonium chloride
  • 4-Methyldiphenhydramine hydrochloride
  • N,N-Dimethyl-2-(4-methylphenyl)phenylmethoxyethanamine hydrochloride

Uniqueness

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and better solubility in aqueous solutions.

Properties

CAS No.

6027-00-5

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H

InChI Key

ZLOMYDCFJHNHGM-UHFFFAOYSA-N

SMILES

C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-]

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl

Synonyms

2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine Hydrochloride;  2-(p-Methoxy-.alpha.-phenylbenzyloxy)-N,N-dimethylethylamine Hydrochloride;  Histaphen Hydrochloride;  Histaphene-Hydrochloride;  Postafen Hydrochloride;  Salve Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.